Flavoglaucin
Overview
Description
Flavoglaucin is a phenolic compound isolated from the mycelial mats of the fungus Eurotium chevalieri. It is known for its potent antioxidant properties and its ability to synergize with tocopherol (vitamin E) to stabilize edible oils and fats
Mechanism of Action
Target of Action
Flavoglaucin, a secondary metabolite produced by the fungus Eurotium repens, exhibits a broad spectrum of biological activities . It has been found to target various microorganisms, including bacteria and protozoa . This compound also targets tumor cells, inhibiting tumor promotion in a two-stage carcinogenesis test .
Mode of Action
This compound interacts with its targets primarily through its antioxidant properties . It has been found to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA), a key player in tumor promotion . This suggests that this compound may interfere with the signaling pathways that lead to tumor promotion.
Biochemical Pathways
This compound is part of the flavonoid biosynthesis pathway, a complex process that produces a wide range of secondary metabolites in plants . These metabolites play crucial roles in plant defense mechanisms against UV-B radiation and pathogen infection . In the context of tumor promotion, this compound appears to disrupt the signaling pathways involved in the activation of EBV-EA .
Pharmacokinetics
Its antioxidant properties suggest that it may have a protective effect on the stability of many edible oils and fats . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
This compound exhibits potent antimicrobial and antiprotozoal activities . It has been found to exhibit good antibacterial activity against S. aureus . Moreover, this compound and its derivatives have been shown to inhibit tumor promotion in a two-stage carcinogenesis test . These results suggest that this compound could be a potential candidate for the development of new antimicrobial and anticancer drugs.
Action Environment
This compound is produced by molds used in fermented foods . These molds are thought to help protect fermented foods from oxidative deterioration by producing secondary metabolites having antioxidative activity . The action of this compound may therefore be influenced by the environmental conditions of the fermentation process, such as temperature, pH, and the presence of other microorganisms.
Biochemical Analysis
Biochemical Properties
Flavoglaucin interacts with various enzymes and proteins in biochemical reactions . It has been found to exhibit high activity in inhibiting tumor promotion by the Epstein-Barr virus early antigen activation test . This suggests that this compound may interact with enzymes and proteins involved in tumor promotion and growth .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by inhibiting tumor promotion, which could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flavoglaucin can be synthesized through the acyl-polymalonate pathway, which involves the use of labelled acetate and malonate . The specific reaction conditions and intermediates for this synthetic route have been studied, although detailed procedures are often proprietary.
Industrial Production Methods: In industrial settings, this compound is typically produced through the fermentation of Eurotium chevalieri. The optimization of culture media is crucial for maximizing yield. Commonly used media include yeast extract, glycerol, potassium chloride, sodium nitrate, potassium phosphate, magnesium sulfate, and iron sulfate . The fermentation process is carefully controlled to ensure the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: Flavoglaucin undergoes various chemical reactions, including oxidation and reduction. It is known to exhibit high scavenging activity for superoxide radicals, which is indicative of its antioxidant properties .
Common Reagents and Conditions:
Reduction: Specific conditions for the reduction of this compound are less documented, but it is likely to involve common reducing agents used in phenolic compound chemistry.
Major Products Formed: The primary products formed from the reactions of this compound include its derivatives such as isodihydroauroglaucin, tetrahydroauroglaucin, and dihydroauroglaucin .
Scientific Research Applications
Comparison with Similar Compounds
Flavoglaucin is unique among phenolic compounds due to its strong synergistic effects with tocopherol and its high antioxidant activity. Similar compounds include:
- Isodihydroauroglaucin
- Tetrahydroauroglaucin
- Dihydroauroglaucin
- Auroglaucin These compounds share similar antioxidant properties but differ in their specific chemical structures and reactivity .
Properties
IUPAC Name |
2-heptyl-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h10,12-13,21-22H,4-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRXZGKXEJHPQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200327 | |
Record name | Flavoglaucin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
523-73-9 | |
Record name | 2-Heptyl-3,6-dihydroxy-5-(3-methyl-2-buten-1-yl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=523-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flavoglaucin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flavoglaucin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flavoglaucin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TTH54XZQ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of flavoglaucin?
A1: this compound is characterized by the molecular formula C19H28O3 and possesses a molecular weight of 304.42 g/mol. [, ]
Q2: How does this compound interact with mitochondria, and what are the downstream effects of this interaction?
A2: Research suggests that this compound exhibits an uncoupling effect on mitochondrial oxidative phosphorylation. [, , , ] This means it disrupts the proton gradient across the mitochondrial membrane, ultimately decreasing the efficiency of ATP synthesis. [] This uncoupling effect is further linked to this compound's ability to induce mitochondrial swelling, even in environments where typical swelling is inhibited. [, ] Furthermore, at higher concentrations, this compound directly inhibits the mitochondrial electron transport system, primarily targeting complex I and, to a lesser extent, complex III. [, , , ]
Q3: Is the uncoupling activity of this compound dependent on a dissociable group?
A3: Unlike many typical uncouplers, this compound does not possess a dissociable group at physiological pH. [, ] This characteristic suggests that its uncoupling mechanism might differ from classic proton translocators.
Q4: Does this compound affect any enzymes within the mitochondria?
A4: Yes, this compound has been shown to activate latent ATPase activity in mitochondria. [] This finding further supports its role as a potential proton non-translocating uncoupler.
Q5: What are some of the reported biological activities of this compound?
A5: Studies have identified several noteworthy biological activities associated with this compound. It has demonstrated antioxidant properties, [, , , ] inhibitory effects on tumor promotion in vitro and in vivo, [, ] and potential as an acaricide against mite infestations, particularly in the context of food preservation. []
Q6: this compound has shown potential as an acaricide. Can you elaborate on this and its mechanism?
A6: Research indicates that this compound exhibits significant miticidal activity, leading to high mortality rates in mites like Tyrophagus casei. [] This effect is attributed to this compound's direct toxicity to the mites. Notably, a closely related compound, aspergin, does not exhibit this acaricidal effect, highlighting the importance of specific structural features for this activity. []
Q7: How does the biosynthesis of this compound occur in Aspergillus ruber?
A7: In Aspergillus ruber, this compound biosynthesis involves a multi-step process. Initially, the polyketide backbone is synthesized and released as an alkylated salicyl alcohol. This alcohol then undergoes hydroxylation and prenylation modifications. Finally, the molecule is reoxidized to yield the final aldehyde product, this compound. []
Q8: What is the significance of the salicyl alcohol intermediate in this compound biosynthesis?
A8: The temporary reduction of the polyketide precursor to a salicyl alcohol is crucial for proper this compound biosynthesis. [] This intermediate allows for the necessary hydroxylation and prenylation steps to occur before the final oxidation to the aldehyde form. This intricate process underscores the tightly regulated enzymatic machinery involved in natural product biosynthesis.
Q9: How does the production of this compound in Aspergillus species relate to environmental conditions?
A9: Studies on Aspergillus species indicate that this compound production is influenced by several factors. Notably, its production increases with higher sucrose concentrations in the growth medium and longer growth periods. [] Additionally, there's a correlation between this compound production and the formation of perithecia, the sexual fruiting bodies in some Aspergillus species. []
Q10: Has this compound been found in any food products?
A10: Yes, this compound has been detected in various food products, particularly those undergoing fermentation processes. For instance, it has been found in karebushi, a Japanese dried bonito product, where Eurotium herbariorum, a fungus used in its production, contributes to this compound presence. [, ] Additionally, it's found in Fuzhuan brick tea, a fermented Chinese black tea, attributed to the activity of Eurotium cristatum. [, ]
Q11: Does modifying the structure of this compound affect its activity?
A11: Yes, structural modifications significantly impact this compound's activity. [, , ] For instance, the presence or absence of a double bond in the C-7 alkyl chain differentiates this compound from its structurally similar analog, aspergin. [] This subtle difference dramatically alters their biological activity, with this compound demonstrating miticidal activity, while aspergin remains inactive against mites. [] This observation emphasizes the importance of specific structural motifs for this compound's biological effects.
Q12: Are there other natural analogs of this compound, and do they share similar activities?
A12: Yes, several natural analogs of this compound exist, including auroglaucin, dihydroauroglaucin, tetrahydroauroglaucin, and isodihydroauroglaucin. [, , , , ] These analogs often co-occur with this compound in various Aspergillus and Eurotium species. [, , , , ] While they share structural similarities, their biological activities can differ. For example, tetrahydroauroglaucin exhibits more potent peroxynitrite scavenging activity compared to other analogs, including this compound. [] These variations highlight the subtleties in structure-activity relationships within this family of compounds.
Q13: What are some potential areas for future research on this compound?
A13: Future research avenues could explore optimizing its production from fungal sources, further elucidating its biosynthetic pathway, and conducting comprehensive in vivo studies to evaluate its safety and efficacy for various applications. Additionally, investigating the potential of this compound or its analogs as lead compounds for drug development, particularly in the areas of cancer and infectious diseases, holds promise.
Q14: Are there any concerns regarding the safety of this compound?
A14: While this compound displays promising biological activities, further research is essential to fully understand its safety profile. [] Investigating potential toxicity, particularly with long-term exposure, will be crucial for assessing its suitability for various applications.
Q15: What analytical methods are commonly employed for characterizing and quantifying this compound?
A15: Various analytical techniques are used to study this compound. High-Performance Liquid Chromatography (HPLC) coupled with detectors like mass spectrometry (MS) or fluorescence detection (FLD) allows for the separation, identification, and quantification of this compound in complex matrices. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. [, ] These techniques are critical for quality control, ensuring the purity and consistency of this compound used in research and potential applications.
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